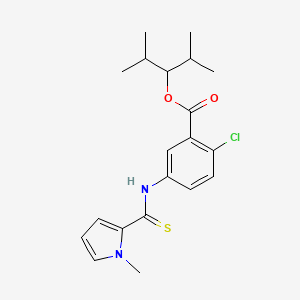
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- is a nucleoside analogue Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrimidine derivative and a sugar moiety.
Glycosylation: The sugar moiety is glycosylated with the pyrimidine base under acidic or basic conditions to form the nucleoside.
Methoxylation: The methoxy group is introduced at the 4-position of the pyrimidine ring using methoxylating agents like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), thiols (R-SH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: The compound is investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells, thereby inhibiting tumor growth.
Biochemical Studies: Used as a tool to study nucleic acid metabolism and the mechanisms of nucleoside transport and phosphorylation.
Industrial Applications: Potential use in the synthesis of other nucleoside analogues and as a precursor in pharmaceutical manufacturing.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- involves its incorporation into nucleic acids. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds. This leads to the inhibition of DNA or RNA synthesis, thereby exerting its antiviral or anticancer effects. The molecular targets include viral polymerases and cellular DNA polymerases.
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analogue.
Uniqueness
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- is unique due to the presence of a fluorine atom at the 3’ position and a methoxy group at the 4-position of the pyrimidine ring. These modifications enhance its stability and efficacy compared to other nucleoside analogues.
特性
CAS番号 |
248959-88-8 |
|---|---|
分子式 |
C10H13FN2O4 |
分子量 |
244.22 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H13FN2O4/c1-16-8-2-3-13(10(15)12-8)9-4-6(11)7(5-14)17-9/h2-3,6-7,9,14H,4-5H2,1H3/t6-,7+,9+/m0/s1 |
InChIキー |
VGOBKNZZQQHPCN-LKEWCRSYSA-N |
異性体SMILES |
COC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F |
正規SMILES |
COC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


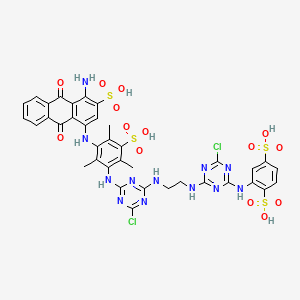
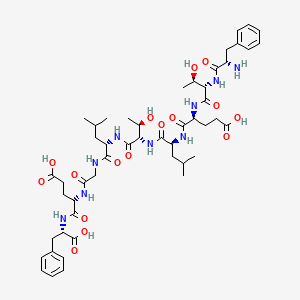
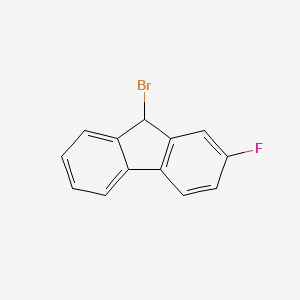
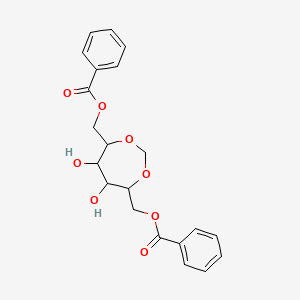
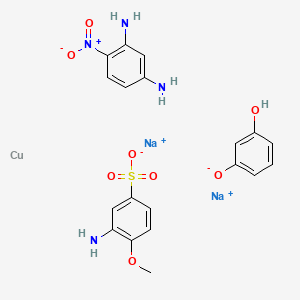
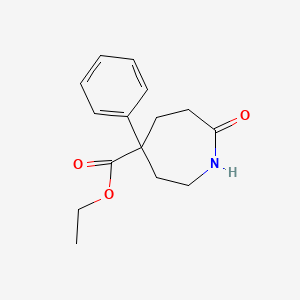
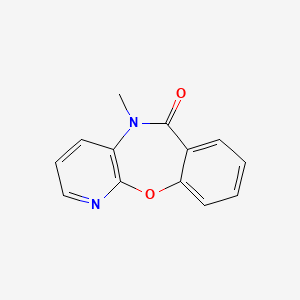
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
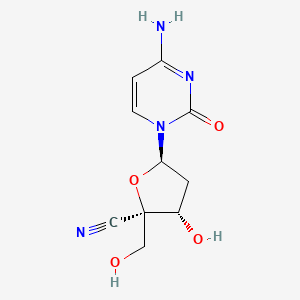



![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
